molecular formula C10H10F6N2O2 B2723089 Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate CAS No. 2054953-36-3

Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate

Cat. No.: B2723089
CAS No.: 2054953-36-3
M. Wt: 304.192
InChI Key: BGOHCCOHAHHDRP-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate is a fluorinated organic compound that features a pyrazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with 3-(trifluoromethyl)pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various esters or amides, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate has several scientific research applications, including:

    Medicinal chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials science: Its unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

    Agricultural chemistry: The compound can be used in the synthesis of agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl groups enhance its binding affinity and metabolic stability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate is unique due to its combination of a trifluoromethyl-substituted pyrazole ring and an ester functional group. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in both research and industrial applications .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F6N2O2/c1-2-20-8(19)5-7(10(14,15)16)18-4-3-6(17-18)9(11,12)13/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOHCCOHAHHDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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